贝利替尼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
化学: TSR-011 作为研究双重抑制机制和开发多靶点抑制剂的模型化合物。
生物学: 在生物学研究中,TSR-011 用于研究间变性淋巴瘤激酶和肌球蛋白相关激酶通路在癌细胞增殖和存活中的作用。
作用机制
TSR-011 通过与间变性淋巴瘤激酶和肌球蛋白相关激酶结合并抑制其活性来发挥作用。这些激酶参与调节细胞增殖、存活和分化的信号通路。 通过抑制这些激酶,TSR-011 扰乱信号通路,导致肿瘤生长减少和癌细胞死亡增加 .
TSR-011 的分子靶标包括间变性淋巴瘤激酶和肌球蛋白相关激酶的激酶域。 抑制这些靶标阻止下游信号通路的激活,从而发挥其抗肿瘤作用 .
生化分析
Biochemical Properties
In an in-vitro study, reactive metabolites were formed from Belizatinib using rat liver microsomes or human liver microsomes . The major in-vitro metabolic reaction involved hydroxylation of the piperidine moiety .
Molecular Mechanism
Belizatinib’s mechanism of action involves the inhibition of anaplastic lymphoma kinase and tropomyosin-related kinases A/B/C . This leads to changes in gene expression and impacts various cellular functions.
准备方法
TSR-011 的合成涉及多个步骤,包括关键中间体的制备及其随后的偶联反应。具体的合成路线和反应条件是专有的,未在公开资料中详细披露。 已知该化合物是通过一系列涉及核心结构形成的有机反应合成的,随后进行官能团修饰以获得所需的药理特性 .
TSR-011 的工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 这将包括使用先进技术,例如高效液相色谱法来纯化和表征最终产品 .
化学反应分析
TSR-011 会经历各种化学反应,包括:
氧化: TSR-011 在特定条件下可以被氧化以形成氧化衍生物。常用的氧化试剂包括过氧化氢和其他氧化剂。
还原: 还原反应可以使用硼氢化钠等还原剂进行,以产生 TSR-011 的还原形式。
取代: TSR-011 可以进行取代反应,其中官能团被其他基团取代。这可以使用卤素或亲核试剂在适当条件下进行。
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱羟基形式 .
相似化合物的比较
TSR-011 在同时抑制间变性淋巴瘤激酶和肌球蛋白相关激酶方面是独特的,这使其与仅针对这些激酶中的一种的抑制剂有所区别。类似的化合物包括:
克唑替尼: 间变性淋巴瘤激酶、MET 和 ROS1 酪氨酸激酶抑制剂。
色瑞替尼: 一种更有效的间变性淋巴瘤激酶抑制剂,旨在克服对克唑替尼的耐药性.
艾乐替尼: 另一种下一代间变性淋巴瘤激酶抑制剂,对耐药肿瘤的疗效得到改善.
布瑞替尼: 一种间变性淋巴瘤激酶抑制剂,对各种耐药突变具有活性.
TSR-011 能够靶向间变性淋巴瘤激酶和肌球蛋白相关激酶通路,与单靶点抑制剂相比,提供了更广泛的活性范围和克服耐药机制的潜力 .
属性
IUPAC Name |
4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44FN5O3/c1-21(2)35-30(40)24-8-12-27(13-9-24)39-29-19-22(20-38-17-15-25(16-18-38)33(3,4)42)5-14-28(29)36-32(39)37-31(41)23-6-10-26(34)11-7-23/h5-7,10-11,14,19,21,24-25,27,42H,8-9,12-13,15-18,20H2,1-4H3,(H,35,40)(H,36,37,41) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTUJEXAPHIEIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357920-84-3 |
Source
|
Record name | Belizatinib [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357920843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BELIZATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8A6022P3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Belizatinib potentially advantageous compared to earlier ALK inhibitors like Crizotinib?
A1: Belizatinib is a next-generation ALK inhibitor designed to overcome the limitations of first-generation inhibitors like Crizotinib. Cricitizinib primarily targets the active conformation of ALK (DFG-in state) and is susceptible to resistance arising from mutations in the ATP-binding pocket []. Belizatinib, while not explicitly classified in the provided abstracts, likely acts as a type-II inhibitor. Type-II inhibitors bind to an extended hydrophobic pocket, inducing a DFG-out or DFG-shifted conformation, potentially offering broader coverage against ALK mutations and improved selectivity compared to type-I inhibitors [].
Q2: What strategies are being explored to further enhance the efficacy of ALK inhibitors like Belizatinib?
A2: The provided research highlights Proteolysis-targeting chimeric molecules (PROTACs) as a promising strategy to enhance the efficacy of ALK targeting []. PROTACs are bifunctional molecules consisting of an ALK ligand (like Crizotinib, Ceritinib, Alectinib, Belizatinib, etc.) linked to a degradation tag (e.g., thalidomide derivatives or VHL-1) []. These molecules hijack the cellular protein degradation machinery to specifically degrade ALK, potentially offering advantages over traditional inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。